molecular formula C12H17N3O3S B5613305 ethyl 2-[(hydrazinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(hydrazinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B5613305
M. Wt: 283.35 g/mol
InChI Key: GJTFCNCFANQQAQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(hydrazinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential in synthesizing novel heterocyclic compounds with various biological activities. The synthesis and transformation of this compound into different derivatives have been explored to understand its chemical behavior and potential applications in medicinal chemistry.

Synthesis Analysis

The compound ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a precursor for the synthesis of ethyl 2-[(hydrazinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Through specific reactions involving acetylation and subsequent treatment with hydrazine hydrate, derivatives with potential antimicrobial and anti-inflammatory properties are obtained (Narayana et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques, including NMR and X-ray diffraction. These studies provide insights into the molecular geometry, conformation, and the nature of substituents that influence the compound's reactivity and biological activity.

Chemical Reactions and Properties

Ethyl 2-[(hydrazinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, leading to the formation of novel heterocyclic compounds. For instance, reactions with aromatic aldehydes yield Schiff bases with promising biological activities. The compound's ability to undergo cyclization and its reactivity towards nucleophiles highlight its versatility in synthetic chemistry (Ghorab et al., 1995).

properties

IUPAC Name

ethyl 2-(hydrazinecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-2-18-11(16)9-7-5-3-4-6-8(7)19-10(9)14-12(17)15-13/h2-6,13H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTFCNCFANQQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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